molecular formula C43H57N9O11 B1665717 alpha-Gliadin (43-49) CAS No. 107936-65-2

alpha-Gliadin (43-49)

Cat. No. B1665717
CAS RN: 107936-65-2
M. Wt: 876 g/mol
InChI Key: QGFISQMZJLWFEE-NXBWRCJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Gliadin (43-49) is a Gliadian sequence peptide which induced leukocyte migration inhibition, but could be blocked by naloxone.

Scientific Research Applications

Crop Genome Editing

Alpha-Gliadin (43-49): has been instrumental in the development of CRISPR/Cas9 genome editing techniques within crop science . By targeting the alpha-gliadin genes in wheat, researchers aim to produce low-gluten wheat strains, potentially benefiting individuals with gluten sensitivities such as celiac disease.

Immunogenicity Characterization

Studies have utilized alpha-Gliadin (43-49) to understand its immunogenic potential in relation to coeliac disease . This research is pivotal for developing wheat varieties that are less likely to trigger immune responses in susceptible individuals.

Biotechnological Applications

In biotechnology, alpha-Gliadin (43-49) plays a role in the development of new wheat varieties through hybridization and selective breeding practices . The goal is to create wheat with fewer or no celiac disease epitopes, making it safer for consumption by individuals with gluten intolerances.

Agricultural Developments

The application of alpha-Gliadin (43-49) in agriculture focuses on reducing the immunogenic properties of wheat flour . This involves silencing alpha-gliadin genes to decrease the antigenic response in celiac disease, which could lead to the production of gluten-free wheat products.

Pharmaceutical Research

In pharmaceutical research, peptides like alpha-Gliadin (43-49) are studied for their role in immune responses . Understanding how these peptides interact with the human immune system can lead to better treatments for autoimmune conditions such as celiac disease.

Nutritional Studies

Alpha-Gliadin (43-49): is also significant in nutritional studies, where its impact on food digestion and immune activation is examined . Insights from these studies contribute to the development of dietary guidelines and nutritional advice for individuals with gluten-related disorders.

Mechanism of Action

Target of Action

Alpha-Gliadin (43-49) is a sequence peptide derived from gliadin, the major protein component of gluten . It primarily targets mononuclear leukocytes and has been shown to induce leukocyte migration inhibition .

Mode of Action

Alpha-Gliadin (43-49) interacts with its targets by modulating intracellular calcium homeostasis . Specifically, it mobilizes calcium from intracellular stores, including the endoplasmic reticulum (ER) and mitochondria . This mobilization of calcium activates the enzymatic function of intracellular tissue transglutaminase (tTG), a crucial player in the pathogenesis of celiac disease .

Biochemical Pathways

The peptide’s action affects several biochemical pathways. By mobilizing calcium from the ER, it can promote an ER-stress pathway that may be relevant in celiac disease pathogenesis . Furthermore, the activation of intracellular tTG could alter inflammatory key regulators, induce deamidation of immunogenic peptides, and promote gliadin-tTG crosslinking in enterocytes and specialized antigen-presenting cells .

Pharmacokinetics

It’s known that the peptide is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully understand the ADME properties of Alpha-Gliadin (43-49) and their impact on its bioavailability.

Result of Action

The action of Alpha-Gliadin (43-49) leads to significant molecular and cellular effects. It triggers an immune response, upregulates the expression of interleukin (IL)-15 and cyclooxygenase (COX)-2, promotes the expression of CD25 on monocytes and macrophages, and the expression of CD83 on dendritic cells . These effects contribute to the immunogenic potential of wheat flour, which is a concern for individuals with celiac disease .

Action Environment

The action, efficacy, and stability of Alpha-Gliadin (43-49) can be influenced by various environmental factors. For instance, its solubility in water suggests that the peptide’s action could be affected by the hydration status of the environment. Additionally, storage conditions can impact the peptide’s stability . More research is needed to fully understand how different environmental factors influence the action of Alpha-Gliadin (43-49).

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)/t28-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFISQMZJLWFEE-NXBWRCJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893903
Record name alpha-Gliadin (43-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

876.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Gliadin (43-49)

CAS RN

107936-65-2
Record name alpha-Gliadin (43-49)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107936652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Gliadin (43-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Gliadin (43-49)
Reactant of Route 2
Reactant of Route 2
alpha-Gliadin (43-49)
Reactant of Route 3
alpha-Gliadin (43-49)
Reactant of Route 4
alpha-Gliadin (43-49)
Reactant of Route 5
alpha-Gliadin (43-49)
Reactant of Route 6
alpha-Gliadin (43-49)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.